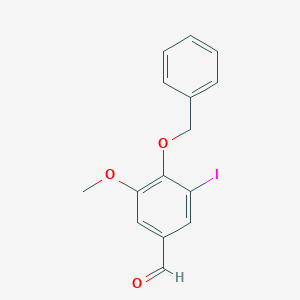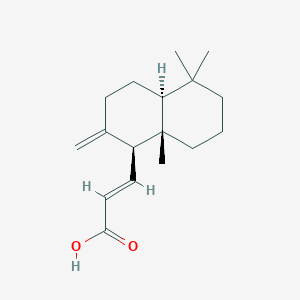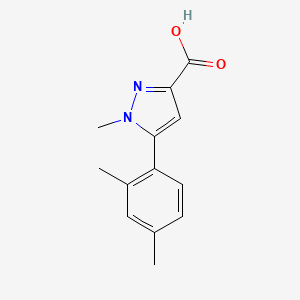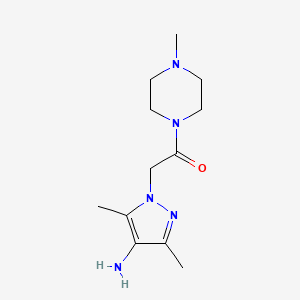
4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde
Übersicht
Beschreibung
4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde (BIMB) is an organic compound that has been studied for its potential applications in the pharmaceutical, medical, and chemical industries. BIMB is a valuable compound due to its unique reactivity and its ability to be used in a variety of reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis Processes
- Synthesis Techniques : This compound is synthesized using various techniques, such as O-alkylation and Vilsmeier-Hack (V-H) reactions, showcasing its complex chemical structure and versatility in synthesis processes (Lu Yong-zhong, 2011).
Chemical and Structural Characterization
- Spectroscopic and Structural Characterizations : Research includes detailed characterization of benzyloxybenzaldehyde derivatives through FT-IR, NMR, mass spectrometry, and X-ray crystallography, highlighting its diverse chemical properties and applications (H. Güler et al., 2012).
Pharmaceutical Applications
- Anticancer Activity : Benzyloxybenzaldehyde derivatives, including 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde, have been studied for their potential anticancer activities against specific cell lines, indicating their relevance in pharmaceutical research (Chin-Fen Lin et al., 2005).
Chemical Reactions and Properties
- Chemical Reactions : The compound is involved in various chemical reactions like Ullmann coupling and exhibits interesting properties such as unexpected benzyl migration, which can lead to the discovery of new compounds and reactions (Corinne Vanucci-Bacqué et al., 2014).
Advanced Chemical Synthesis
- Ultrasound-Assisted Synthesis : The compound can be synthesized using advanced techniques like ultrasound-assisted selective O-alkylation, which may offer improved efficiency and yield (Sumit Dubey & P. Gogate, 2014).
Molecular Docking and Interaction Studies
- Molecular Docking Studies : The compound and its derivatives have been used in molecular docking studies to understand intermolecular interactions, which is crucial for drug design and discovery (H. Ghalla et al., 2018).
Catalytic Applications
- Catalysis in Organic Synthesis : Some derivatives are used as catalysts in organic synthesis, demonstrating their potential in enhancing chemical reactions (S. Hazra et al., 2015).
Green Chemistry Applications
- Applications in Green Chemistry : The compound is involved in green synthesis processes, indicating its role in environmentally friendly chemical practices (Sridevi Chigurupati et al., 2017).
Larvicidal Activity
- Larvicidal Properties : Some derivatives of the compound show larvicidal activity, suggesting their potential use in pest control (Geoffrey M. Mahanga et al., 2005).
Eigenschaften
IUPAC Name |
3-iodo-5-methoxy-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO3/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYGIAAOCVCAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B3033713.png)

![tert-butyl N-{[(2-fluoro-4-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B3033717.png)



![Benzyl[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B3033725.png)







